REACTION_CXSMILES
|
OC1[C:3]([N+:12]([O-])=O)=[C:4]([CH:7]=[CH:8][C:9]=1OC)C=O.OC1C=[C:18]([C:21]([N+:26]([O-])=O)=CC=1OC)C=O.[C:29](=O)([O-])[O-].[K+].[K+].BrC[CH2:37][CH2:38][CH2:39][CH3:40].C[N:42]([CH:44]=O)[CH3:43]>CCCCCC.C(OCC)(=O)C.O>[N:42]1[CH:44]=[CH:40][C:39]([CH2:38][CH2:37][NH:26][CH2:21][CH2:18][C:7]2[CH:4]=[CH:3][N:12]=[CH:9][CH:8]=2)=[CH:29][CH:43]=1 |f:2.3.4,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C(=C(C=O)C=CC1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C(=CC1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
136.7 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
122.7 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCC
|
Name
|
hexane ethyl acetate
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 100° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were mixed
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with hexane-ethyl acetate (1:1, 600 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CCNCCC1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |